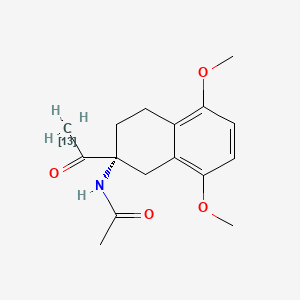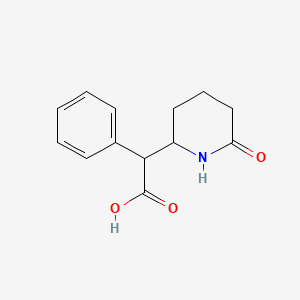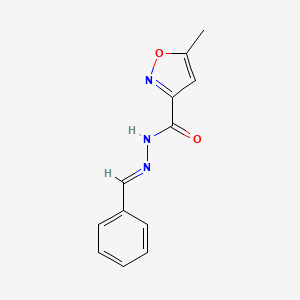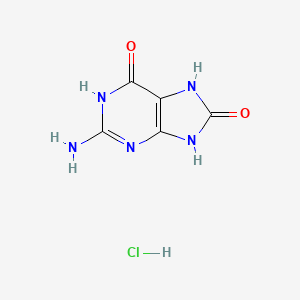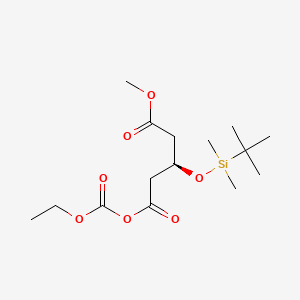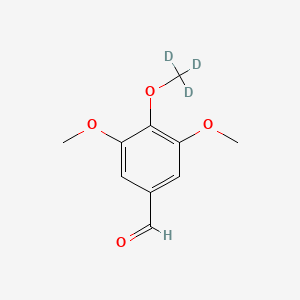
3,4,5-Trimethoxybenzaldehyde-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxybenzaldehyde-d3 is a deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, especially trimethoprim, which is used to research bacterial infections, including urinary tract pathogens .
作用机制
Target of Action
3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium labeled 3,4,5-Trimethoxybenzaldehyde . This compound is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim , which is used to research bacterial infections, including urinary tract pathogens infection .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Trimethoprim is known to inhibit bacterial dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids and proteins .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially improving its bioavailability .
Result of Action
As an intermediate in the synthesis of trimethoprim, it may indirectly contribute to the effects of trimethoprim, which is known to inhibit bacterial growth by blocking the production of tetrahydrofolic acid, a chemical that bacteria need to produce proteins and genetic material .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzaldehyde-d3 can be synthesized from p-cresol through a series of reactions. The process involves aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde using various synthetic methods .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar steps but is optimized for large-scale production. The use of stable heavy isotopes like deuterium is incorporated into the drug molecules, largely as tracers for quantitation during the drug development process .
化学反应分析
Types of Reactions
3,4,5-Trimethoxybenzaldehyde-d3 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium fluorochromate in N,N-dimethylformamide medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of trimethoprim and psychedelic phenethylamines. It is also used in the production of plastic additives . In scientific research, it serves as a stable isotope-labeled compound for studying the pharmacokinetics and metabolic profiles of drugs .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: The non-deuterated version of the compound.
3,4-Dimethoxybenzaldehyde: Lacks one methoxy group compared to 3,4,5-Trimethoxybenzaldehyde.
2,5-Dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring.
Uniqueness
3,4,5-Trimethoxybenzaldehyde-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development .
属性
IUPAC Name |
3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858535 |
Source


|
| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-17-0 |
Source


|
| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
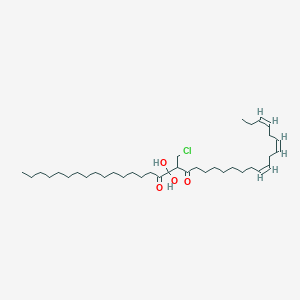
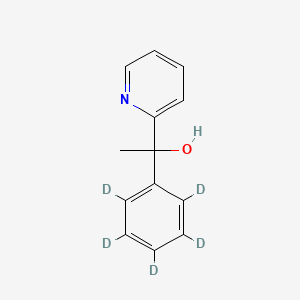

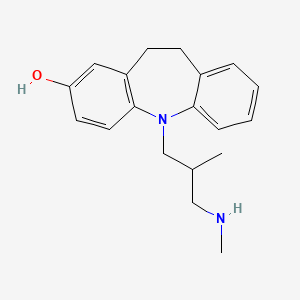
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
